molecular formula C21H20FN5O2 B2901486 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251550-54-5

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2901486
CAS RN: 1251550-54-5
M. Wt: 393.422
InChI Key: SOEVNAFCAPCEBH-UHFFFAOYSA-N
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Description

“N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The compound also features a fluorophenyl group, a carbonyl group, and a piperidinyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the 1,2,3-triazole ring, the fluorophenyl group, and the piperidinyl group would contribute to its three-dimensional structure and potentially its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The 1,2,3-triazole ring, the fluorophenyl group, and the piperidinyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and potentially its solubility in various solvents .

Mechanism of Action

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide inhibits the activity of mTOR by binding to the active site of the protein, thereby preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of mTOR, which in turn results in a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential anti-cancer effects, as it inhibits the growth and proliferation of cancer cells. Additionally, this compound has been found to have neuroprotective effects, as it reduces the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in lab experiments is its specificity for the mTOR pathway, which allows for targeted inhibition of this pathway. However, this compound also has limitations, as it may have off-target effects on other proteins and pathways.

Future Directions

Future research on N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide could focus on its potential use in combination therapy with other drugs, as well as its effects on other diseases and physiological processes. Additionally, further studies could explore the optimization of the synthesis method for this compound, as well as the development of more specific inhibitors of the mTOR pathway.

Synthesis Methods

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves the reaction between 4-fluorophenylisocyanate and piperidine-4-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In particular, this compound has been found to have inhibitory effects on the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVNAFCAPCEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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